molecular formula C14H24O4 B14469792 Diethyl 3-butylcyclobutane-1,1-dicarboxylate CAS No. 66016-03-3

Diethyl 3-butylcyclobutane-1,1-dicarboxylate

Cat. No.: B14469792
CAS No.: 66016-03-3
M. Wt: 256.34 g/mol
InChI Key: XGHGPVUZHJRCRU-UHFFFAOYSA-N
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Description

Diethyl 3-butylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C14H24O4. It is a derivative of cyclobutane, featuring two ester groups at the 1,1-positions and a butyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-butylcyclobutane-1,1-dicarboxylate typically involves the cyclization of diethyl malonate with 1,3-dibromopropane under basic conditionsThe overall yield of this reaction is approximately 50% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in a controlled environment to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-butylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

    Oxidation: The major products are diethyl cyclobutane-1,1-dicarboxylic acid derivatives.

    Reduction: The major products are diethyl 3-butylcyclobutane-1,1-diol derivatives.

    Substitution: The major products depend on the substituent introduced but generally result in modified cyclobutane derivatives.

Scientific Research Applications

Diethyl 3-butylcyclobutane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3-butylcyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical reactions. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,1-cyclobutanedicarboxylate: Lacks the butyl group at the 3-position.

    Diethyl 1,2-cyclobutanedicarboxylate: Has ester groups at the 1,2-positions instead of 1,1-positions.

    Diethyl 3-methylcyclobutane-1,1-dicarboxylate: Features a methyl group instead of a butyl group at the 3-position.

Uniqueness

Diethyl 3-butylcyclobutane-1,1-dicarboxylate is unique due to the presence of the butyl group at the 3-position, which imparts distinct chemical and physical properties

Properties

CAS No.

66016-03-3

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl 3-butylcyclobutane-1,1-dicarboxylate

InChI

InChI=1S/C14H24O4/c1-4-7-8-11-9-14(10-11,12(15)17-5-2)13(16)18-6-3/h11H,4-10H2,1-3H3

InChI Key

XGHGPVUZHJRCRU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(C1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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